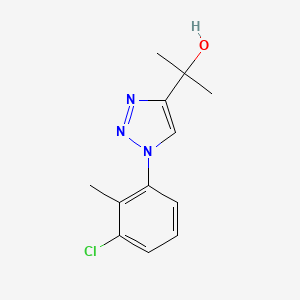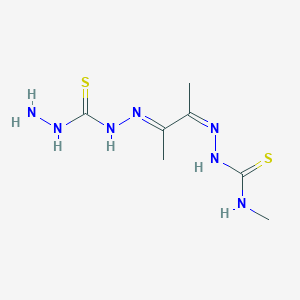
(2Z)-2-(3-(2-(hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(3-(2-(hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C7H15N7S2 and its molecular weight is 261.37. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-(3-(2-(hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-(3-(2-(hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
One primary application in scientific research is the synthesis of novel compounds through the reaction of hydrazonoyl halides with specific hydrazinecarbothioamide derivatives. For instance, Sayed et al. (2020) demonstrated efficient methods for synthesizing novel arylazothiazoles from hydrazonoyl chlorides and hydrazinecarbothioamide derivatives, proposing a mechanistic pathway involving nucleophilic substitution reactions. This synthesis process highlights the compound's role in creating new chemical entities with potential applications in various fields, including medicinal chemistry and materials science (Sayed, Ahmed, & Gomha, 2020).
Biological Activities
Another significant application is the exploration of the biological activities of these synthesized compounds. AlJahdali's (2013) work on Nickel(II) complexes of novel thiosemicarbazone compounds, including derivatives similar to the mentioned chemical structure, characterized their antimicrobial activities. This research underscores the potential use of such compounds in developing new antimicrobial agents (AlJahdali, 2013).
Additionally, Gomha et al. (2015) synthesized novel thiazoles and thiadiazoles incorporating a triazole moiety from hydrazonoyl halides and hydrazinecarbothioamide derivatives, showing promising antitumor activity against human breast and hepatocellular carcinoma cell lines. These findings highlight the compound's relevance in cancer research and the potential for developing new anticancer agents (Gomha, Ahmed, & Abdelhamid, 2015).
Molecular Modeling and Characterization
Research also focuses on molecular modeling and characterization of these compounds to understand their structural properties and potential reactivity. For example, Khan et al. (2021) conducted molecular structure simulation using the DFT approach for derivatives, assessing their antioxidant potential. This approach allows for a deeper understanding of the molecular basis of the compound's biological activities and can guide the design of molecules with enhanced efficacy and specificity (Khan et al., 2021).
Eigenschaften
IUPAC Name |
1-amino-3-[(E)-[(3Z)-3-(methylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N7S2/c1-4(11-13-6(15)9-3)5(2)12-14-7(16)10-8/h8H2,1-3H3,(H2,9,13,15)(H2,10,14,16)/b11-4-,12-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTLSIBVVAHATQ-NKXDNZRASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NC)C(=NNC(=S)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)NC)/C(=N/NC(=S)NN)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

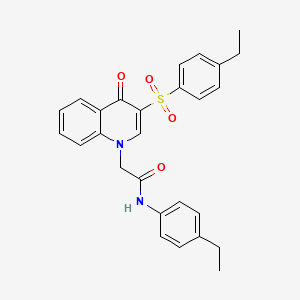
![N-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2754653.png)
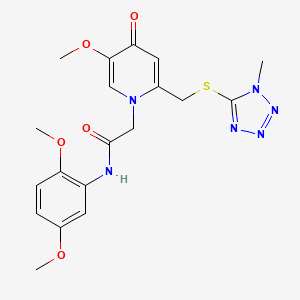


![1-((2,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2754659.png)
![4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754660.png)
![3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2754662.png)
![Sodium;6-(3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)pyridine-2-carboxylate](/img/structure/B2754663.png)
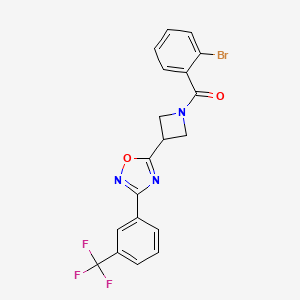

![N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2754670.png)
